(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S,5S)-4,5-diphenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O/c1-3-10-18(11-4-1)23-24(19-12-5-2-6-13-19)29-25(28-23)22-16-9-15-21(27-22)20-14-7-8-17-26-20/h1-17,23-24H/t23-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDHXAKJQALBJP-ZEQRLZLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](OC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
Chemical Structure
The compound is characterized by the following structure:
- Molecular Formula : C22H20N2O
- Molecular Weight : 336.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bipyridine moiety enhances its chelating properties, allowing it to form complexes with metal ions which can modulate enzyme activities and influence cellular pathways.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity through the induction of apoptosis in cancer cells. It has been shown to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.5 | Induction of apoptosis |
| PC-3 (Prostate) | 8.3 | Cell cycle arrest |
Antimicrobial Activity
This compound has also demonstrated antimicrobial properties against a range of pathogens. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor , particularly in relation to metalloproteins. Studies have shown that it can effectively inhibit matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling.
Case Studies
- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry evaluated the efficacy of this compound against several cancer cell lines. The results indicated significant cytotoxicity with an IC50 value below 10 µM for multiple lines, highlighting its potential as a lead compound in anticancer drug development.
- Antimicrobial Activity Assessment : Research conducted at a university laboratory assessed the antimicrobial effects of this compound against clinical isolates of bacteria. The results showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in treating bacterial infections.
- Enzyme Inhibition Studies : A series of biochemical assays demonstrated that this compound effectively inhibited MMPs with IC50 values ranging from 1 to 3 µM. This inhibition was linked to the compound's ability to chelate zinc ions essential for MMP activity.
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by a bipyridine moiety and a diphenyl-dihydrooxazole framework. Its molecular formula is with a molecular weight of 521.6 g/mol. The stereochemistry at the oxazole ring contributes to its chiral properties, making it suitable for applications in asymmetric synthesis and catalysis.
Asymmetric Catalysis
Metal complexes derived from bisoxazolines, including those related to (4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole, have been extensively studied for their catalytic properties in asymmetric reactions. These complexes can facilitate various transformations such as:
- Allylation Reactions : They have been employed successfully in the asymmetric allylation of carbonyl compounds using allyltributyltin as a nucleophile. The chiral environment provided by the oxazoline ligands enhances enantioselectivity in these reactions .
- C-C Bond Formation : The ability to promote C-C bond formation under mild conditions makes these catalysts valuable for synthesizing complex organic molecules .
Antifungal Activity
Recent studies have highlighted the potential antifungal properties of oxazoline derivatives against various Candida species. The synthesis of new 2-oxazolines has shown promising results in inhibiting these pathogens, particularly in immunocompromised patients where drug resistance is prevalent.
- In Vitro Efficacy : Compounds derived from the oxazoline framework demonstrated lower minimum inhibitory concentrations (MICs) compared to traditional antifungals like fluconazole. This suggests a higher potency against resistant strains .
- Molecular Modeling Studies : In silico docking studies have indicated that these compounds exhibit good binding affinities to critical fungal enzymes such as CYP51, which are involved in ergosterol biosynthesis—an essential component of fungal cell membranes .
Synthesis and Characterization
A significant body of research has been dedicated to synthesizing new derivatives of this compound through various cycloaddition reactions and evaluating their biological activities.
Comparison with Similar Compounds
Stereochemical Variants
(4R,5S)-2-(6-Benzhydrylpyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (CAS 2417528-09-5) :
- Key Difference : The benzhydryl (diphenylmethyl) group replaces the bipyridinyl moiety.
- Application : Used in palladium-catalyzed enantioselective azidation of unactivated alkenes, achieving high yields and stereocontrol .
- Performance : Superior catalytic activity compared to ligands with smaller substituents, likely due to enhanced steric bulk and electron-donating properties .
(4R,5R)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole (CAS 2757082-68-9) :
Substituent Modifications
- (R)-2-([2,2'-Bipyridin]-6-yl)-4-(tert-butyl)-4,5-dihydrooxazole (CAS 2757082-47-4): Key Difference: A tert-butyl group replaces one phenyl ring, reducing steric hindrance. Properties: Lower molecular weight (MW: ~335 g/mol) and increased solubility in non-polar solvents compared to the diphenyl analog . Application: Used in Cu-catalyzed cycloadditions, where steric effects are less critical .
(4R,5S)-2-(1,8-Naphthyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole (CAS 2757083-48-8) :
Bulky Substituent Derivatives
- (4R,5S)-2-(6-(Dicyclopentylmethyl)pyridin-2-yl)-4,5-diphenyl-4,5-dihydrooxazole: Key Difference: Dicyclopentylmethyl group introduces extreme steric bulk. Impact: Enhances thermal stability of metal complexes (e.g., Pt, Pd) but reduces catalytic turnover due to hindered substrate access . Safety: Classified with hazard statements H315 (skin irritation) and H319 (eye irritation), requiring careful handling .
Structural and Functional Analysis
Electronic and Steric Effects
Performance Metrics
- DNA Binding (G-Quadruplex Selectivity): Bipyridinyl-diphenyl analogs show moderate binding constants (Ka = 2–5 × 10⁵ M⁻¹) for c-myc DNA, with emission enhancements up to 200× upon binding . Naphthyridin derivatives exhibit stronger fluorescence but lower selectivity due to nonspecific interactions .
Catalytic Efficiency :
- Benzhydryl-diphenyl ligands achieve >90% yield in Pd-catalyzed reactions, outperforming bipyridinyl-diphenyl analogs in sterically demanding substrates .
Q & A
Q. What are the established synthetic routes for (4S,5S)-2-([2,2'-Bipyridin]-6-yl)-4,5-diphenyl-4,5-dihydrooxazole, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via a three-step protocol starting from (S)-(+)-2-phenylglycinol. Key steps include cyclization, bipyridyl group introduction, and stereochemical control. Optimization involves:
- Temperature control : Maintaining reflux conditions in ethanol for 4–6 hours ensures complete reaction .
- Catalyst selection : Use of glacial acetic acid as a catalyst enhances reaction efficiency in condensation steps .
- Purification : Column chromatography or recrystallization from DMF–EtOH (1:1) achieves >99% purity . Reported yields range from 83.2% to 94.5% per step, with total yields exceeding 70% .
Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry and purity of this oxazoline derivative?
- Polarimetry : Determines enantiomeric excess (e.g., [α]D²⁵ = +42.3° confirms (4S,5S) configuration) .
- NMR spectroscopy : ¹H and ¹³C NMR verify diastereotopic protons and bipyridyl aromatic signals (e.g., δ 8.5–9.0 ppm for pyridyl H) .
- IR spectroscopy : Confirms oxazoline ring formation (C=N stretch at ~1650 cm⁻¹) and absence of hydroxyl impurities .
- GC-MS/HPLC : Validates purity (>99%) and molecular ion peaks (e.g., m/z 435 [M+H]⁺) .
Advanced Research Questions
Q. How can organometallic reagents or transition metal catalysts functionalize this compound for advanced applications?
- Organotin reagents : Hypercoordinated derivatives (e.g., 4,4-dimethyl-2-(2-(triphenylstannyl)phenyl)-4,5-dihydrooxazole) are synthesized via Stille coupling, enabling polymer formation .
- Wilkinson’s catalyst : Facilitates dehydrogenative polymerization, producing polystannane frameworks with potential chiral catalytic properties .
- Wurtz coupling : Generates tin-oxazoline polymers with tunable chain lengths (e.g., Mn = 5–15 kDa) .
Q. What strategies resolve contradictions in reported data on catalytic or chiral properties?
- Cross-verification : Combine multiple techniques (e.g., XRD for crystal structure vs. NMR for solution-state conformation) to address discrepancies in stereochemical assignments .
- Computational modeling : Density Functional Theory (DFT) predicts electronic effects of bipyridyl substituents on chiral induction .
- Reaction replication : Standardize solvents (e.g., absolute ethanol for condensation) and catalysts to minimize variability in yield or enantioselectivity .
Q. How does substitution on the bipyridyl or phenyl groups influence the compound’s physicochemical and biological properties?
- Electron-withdrawing groups (e.g., Cl on bipyridyl): Enhance Lewis acidity, improving coordination with transition metals (e.g., Pd or Ru for catalysis) .
- Phenyl ring modifications : Fluorine substitution increases lipophilicity, potentially enhancing membrane permeability in antimicrobial studies (see pyrazole/isoxazole analogs in ).
- Steric effects : Bulky substituents (e.g., 2,4-dichlorophenyl) reduce polymerization efficiency but improve thermal stability in polystannanes .
Methodological Tables
Q. Table 1: Key Synthetic Parameters for High-Yield Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | (S)-(+)-2-Phenylglycinol, EtOH reflux | 94.5 | 99.2 |
| 2 | 2,2'-Bipyridine-6-carbaldehyde, AcOH | 89.3 | 99.1 |
| 3 | Cyclization (DMF, 80°C) | 83.2 | 99.5 |
| Data sourced from . |
Q. Table 2: Comparative Analysis of Functionalization Routes
| Method | Product | Application |
|---|---|---|
| Stille coupling | Polystannane frameworks | Chiral catalysts |
| Dehydrogenative poly. | Tin-oxazoline polymers | Materials science |
| Wurtz coupling | Linear polymers (Mn = 10 kDa) | Conductive materials |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
